molecular formula C9H20N2S B7724026 N,N'-ditert-butylcarbamimidothioic acid

N,N'-ditert-butylcarbamimidothioic acid

Cat. No.: B7724026
M. Wt: 188.34 g/mol
InChI Key: LTMHEXFMSAISLN-UHFFFAOYSA-N
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Description

N,N’-ditert-butylcarbamimidothioic acid is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two tert-butyl groups attached to a carbamimidothioic acid moiety. This compound is often used in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-ditert-butylcarbamimidothioic acid can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with carbon disulfide, followed by the addition of a suitable oxidizing agent. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of N,N’-ditert-butylcarbamimidothioic acid often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-ditert-butylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N,N’-ditert-butylcarbamimidothioic acid finds applications in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is explored for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N,N’-ditert-butylcarbamimidothioic acid exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its reactivity towards nucleophiles and electrophiles makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di-tert-butylcarbodiimide: Similar in structure but differs in reactivity and applications.

    N,N’-Di-tert-butylthiourea: Another related compound with distinct chemical properties.

Uniqueness

N,N’-ditert-butylcarbamimidothioic acid is unique due to its specific reactivity profile and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N,N'-ditert-butylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2S/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMHEXFMSAISLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=NC(C)(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=NC(C)(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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